Ácido 2-(3-fluorofenil)succínico

Descripción general

Descripción

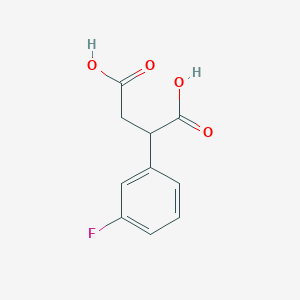

2-(3-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom

Aplicaciones Científicas De Investigación

2-(3-Fluorophenyl)succinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It is known that succinic acid, a component of this compound, plays a crucial role in the citric acid cycle, a key metabolic pathway .

Mode of Action

The compound may interact with its targets in a manner similar to succinic acid, which is involved in energy production within cells .

Biochemical Pathways

2-(3-Fluorophenyl)succinic acid may influence the citric acid cycle, given the presence of succinic acid in its structure . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Changes in this pathway can have significant downstream effects, including alterations in energy production.

Result of Action

Changes in the citric acid cycle, potentially influenced by this compound, can affect energy production within cells .

Análisis Bioquímico

Biochemical Properties

It is known that succinic acid, a related compound, is an intermediate in the tricarboxylic acid (TCA) cycle . This suggests that 2-(3-Fluorophenyl)succinic acid may interact with enzymes, proteins, and other biomolecules involved in this cycle.

Cellular Effects

Succinic acid, a related compound, has been shown to alter the inflammatory microenvironment and expression of BCL-2 family proteins . This suggests that 2-(3-Fluorophenyl)succinic acid may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that succinic acid and its derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-(3-Fluorophenyl)succinic acid may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Succinic acid, a related compound, is known to be an intermediate in the TCA cycle . This suggests that 2-(3-Fluorophenyl)succinic acid may be involved in similar metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and decarboxylation.

Industrial Production Methods

Industrial production of 2-(3-Fluorophenyl)succinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)succinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Products include 3-fluorobenzoic acid and 3-fluorobenzaldehyde.

Reduction: Products include 3-fluorophenylethanol and 3-fluorophenylmethane.

Substitution: Products vary depending on the substituent introduced, such as 3-chlorophenylsuccinic acid or 3-methoxyphenylsuccinic acid.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Fluorophenyl)succinic acid: Similar structure but with the fluorine atom at the para position.

2-(3-Chlorophenyl)succinic acid: Similar structure with a chlorine atom instead of fluorine.

2-(3-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Actividad Biológica

2-(3-Fluorophenyl)succinic acid is a derivative of succinic acid featuring a fluorophenyl group at the second position. Its chemical formula is C₁₀H₉F O₄, with a molecular weight of 212.17 g/mol. This compound is classified under aromatic polycarboxylic acids and has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The presence of the fluorine atom in the phenyl ring significantly influences the compound's chemical behavior and biological activity. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced binding affinity to biological targets compared to their non-fluorinated counterparts. This unique structural feature positions 2-(3-Fluorophenyl)succinic acid as a candidate for further research into its biological effects.

Biological Activities

Research indicates that 2-(3-Fluorophenyl)succinic acid exhibits various biological activities, which can be summarized as follows:

- Anticonvulsant Potential : Due to its structural resemblance to known anticonvulsant medications, studies are exploring its efficacy in seizure control.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and NF-κB signaling.

- Antimicrobial Properties : Preliminary investigations suggest some antimicrobial activity, although further studies are needed to clarify its efficacy against specific pathogens.

Synthesis and Derivatives

Several methods have been employed to synthesize 2-(3-Fluorophenyl)succinic acid, including:

- Direct Fluorination : Utilizing fluorinating agents on phenyl succinic acid derivatives.

- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the fluorophenyl group.

The structural diversity among related compounds can influence their biological activity. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)succinic acid | C₁₀H₉F O₄ | Different position of fluorine affects reactivity |

| 3-(3-Fluorophenyl)succinic acid | C₁₀H₉F O₄ | Variation in position may alter biological activity |

| 2-(3-(4-Fluorophenyl)ureido)succinic acid | C₁₁H₁₁FN₂O₅ | Incorporates urea functionality, enhancing solubility |

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of various succinic acid derivatives, including 2-(3-Fluorophenyl)succinic acid, using assays such as DPPH radical scavenging and cellular antioxidant activity (CAA). Results indicated moderate antioxidant properties comparable to other phenolic compounds .

- Anti-inflammatory Activity : In vitro assays demonstrated that 2-(3-Fluorophenyl)succinic acid effectively inhibited iNOS production in RAW 264.7 macrophages, suggesting a potential role in reducing inflammation . The IC50 value for inhibition was found to be competitive with known anti-inflammatory agents.

- Antimicrobial Studies : While initial findings suggested some antimicrobial potential, comprehensive evaluations revealed limited efficacy against common bacterial strains. Further research is required to explore its full spectrum of antimicrobial activity .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGFKFCICBDDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493041 | |

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-34-6 | |

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.